molecular formula C12H5ClF3NO B5769458 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile

5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile

Cat. No.: B5769458
M. Wt: 271.62 g/mol
InChI Key: NMQAFABDQAKCRS-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile is an organic compound with the molecular formula C12H6ClF3O2 It is known for its unique chemical structure, which includes a furan ring substituted with a chloro and trifluoromethyl group on the phenyl ring

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3NO/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQAFABDQAKCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with furan-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups on the phenyl ring contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonitrile include:

    5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: This compound has a similar structure but with an aldehyde group instead of a nitrile group.

    2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile: This compound has an additional malononitrile group, making it more complex.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

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